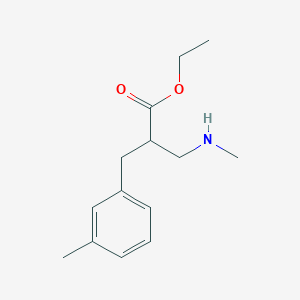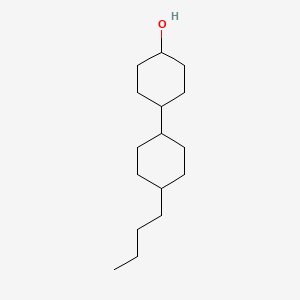
trans-4-(trans-4-Butylcyclohexyl)cyclohexanol
Overview
Description
trans-4-(trans-4-Butylcyclohexyl)cyclohexanol: is an organic compound with the molecular formula C({16})H({30})O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a butyl group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol typically involves the hydrogenation of 4-tert-butylphenol followed by a series of chemical reactions to introduce the hydroxyl group. One common method includes:
Hydrogenation of 4-tert-butylphenol: This step involves the catalytic hydrogenation of 4-tert-butylphenol using a catalyst such as Raney nickel or rhodium on carbon. The choice of catalyst can influence the isomer ratio, with Raney nickel favoring the trans-isomer.
Introduction of the Hydroxyl Group: The resulting 4-tert-butylcyclohexanol can be further reacted under specific conditions to introduce the hydroxyl group at the desired position, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often using robust catalysts and controlled reaction conditions to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
trans-4-(trans-4-Butylcyclohexyl)cyclohexanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4))
Substitution: Thionyl chloride (SOCl(_2)), phosphorus tribromide (PBr(_3))
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halides, ethers
Scientific Research Applications
trans-4-(trans-4-Butylcyclohexyl)cyclohexanol: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular membranes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which trans-4-(trans-4-Butylcyclohexyl)cyclohexanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky butyl group and hydroxyl functionality allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, receptor signaling, and membrane fluidity, contributing to its diverse biological effects.
Comparison with Similar Compounds
trans-4-(trans-4-Butylcyclohexyl)cyclohexanol: can be compared with other cyclohexanol derivatives:
trans-4-tert-Butylcyclohexanol: Similar structure but with a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.
cis-4-tert-Butylcyclohexanol: The cis-isomer of the compound, which has different spatial arrangement and reactivity.
4-tert-Butylcyclohexyl acetate: An ester derivative, which has different chemical properties and applications.
The uniqueness of This compound lies in its specific structural configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-17H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNIDPMUKHLOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


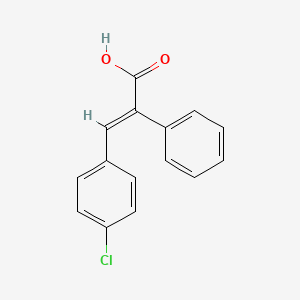
![Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B3394727.png)

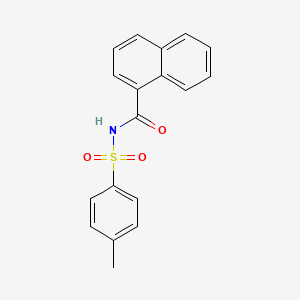
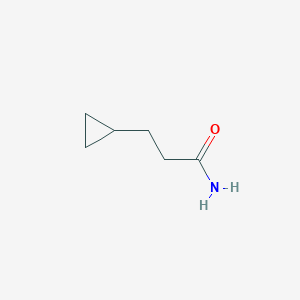
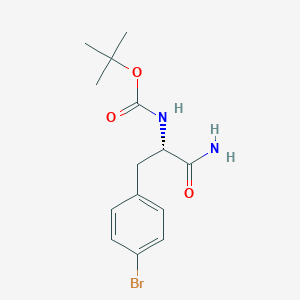
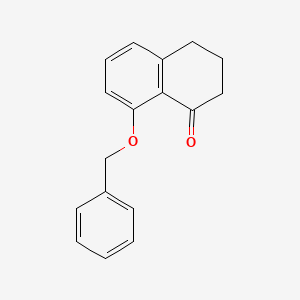
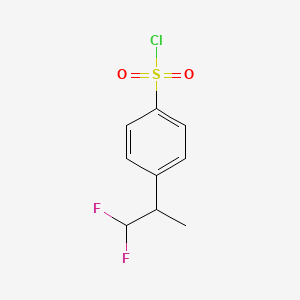
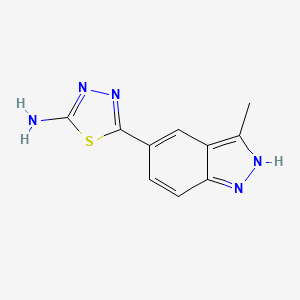

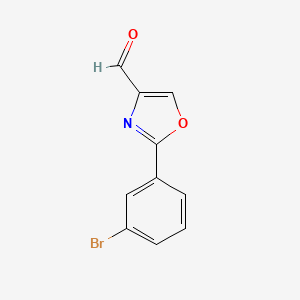
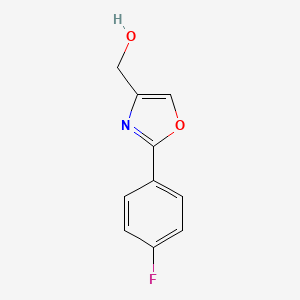
![Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B3394798.png)
